![molecular formula C9H16Si B11951447 Trimethyl(4-methylpent-3-en-1-ynyl)silane CAS No. 62338-12-9](/img/structure/B11951447.png)
Trimethyl(4-methylpent-3-en-1-ynyl)silane
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Overview
Description
Trimethyl(4-methylpent-3-en-1-ynyl)silane is an organosilicon compound with the molecular formula C9H16Si. It is a unique compound that features a trimethylsilyl group attached to a 4-methylpent-3-en-1-ynyl moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(4-methylpent-3-en-1-ynyl)silane can be synthesized through various methods. One common approach involves the reaction of 4-methylpent-3-en-1-yne with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(4-methylpent-3-en-1-ynyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce various silane derivatives. Substitution reactions can introduce new functional groups, leading to a wide range of organosilicon compounds .
Scientific Research Applications
Trimethyl(4-methylpent-3-en-1-ynyl)silane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organosilicon compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with studies exploring its use in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Trimethyl(4-methylpent-3-en-1-ynyl)silane exerts its effects involves its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, facilitating reactions that form new carbon-silicon bonds. This stabilization is crucial in many synthetic processes, allowing for the formation of complex molecules with high precision .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilylacetylene: Another organosilicon compound with a similar structure but different reactivity.
Trimethylsilylpropene: Shares the trimethylsilyl group but has a different carbon backbone.
Trimethylsilylbutadiene: Contains a conjugated diene system, offering different chemical properties.
Uniqueness
Trimethyl(4-methylpent-3-en-1-ynyl)silane is unique due to its specific combination of a trimethylsilyl group with a 4-methylpent-3-en-1-ynyl moiety. This structure imparts distinct reactivity and stability, making it valuable in various synthetic applications. Its ability to stabilize reactive intermediates and participate in diverse chemical reactions sets it apart from other similar compounds .
Biological Activity
Trimethyl(4-methylpent-3-en-1-ynyl)silane, a silane compound, has garnered attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C10H20Si
- Molecular Weight : 196.437 g/mol
- CAS Number : 84751-16-6
Mechanisms of Biological Activity
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its structural characteristics allow it to participate in several biochemical pathways:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting key enzymes involved in cellular processes. For instance, silanes can affect ATPase activity, which is crucial for energy metabolism in cells .
- Antiproliferative Effects : Research indicates that silane derivatives may exhibit antiproliferative effects against cancer cell lines. The structure of this compound suggests it could act similarly to other silanes that inhibit cell growth through modulation of signaling pathways .
Case Studies
- Antiproliferative Activity : A study on related silane compounds demonstrated significant antiproliferative effects against mouse leukemia cell lines. The compounds inhibited cell growth in a concentration-dependent manner, suggesting that this compound might exhibit similar properties .
- Enzyme Inhibition : In vitro studies have shown that certain silanes can inhibit Na/K ATPase activity, which is essential for maintaining cellular ion balance and membrane potential. This inhibition can lead to altered cellular functions and may provide insights into potential therapeutic applications for conditions like cancer and heart disease .
Data Table: Biological Activities of Silane Compounds
Properties
CAS No. |
62338-12-9 |
---|---|
Molecular Formula |
C9H16Si |
Molecular Weight |
152.31 g/mol |
IUPAC Name |
trimethyl(4-methylpent-3-en-1-ynyl)silane |
InChI |
InChI=1S/C9H16Si/c1-9(2)7-6-8-10(3,4)5/h7H,1-5H3 |
InChI Key |
PZIXIUDEUHTLLV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC#C[Si](C)(C)C)C |
Origin of Product |
United States |
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